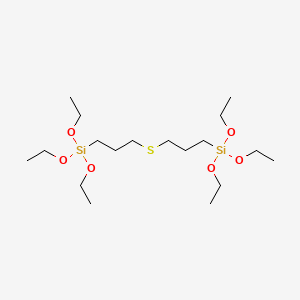
Sulfide, bis(3-triethoxysilylpropyl)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Sulfide, bis(3-triethoxysilylpropyl): , also known as bis[3-(triethoxysilyl)propyl] tetrasulfide, is an organosulfur compound with the formula S₄[C₃H₆Si(OEt)₃]₂. This compound consists of two trialkoxysilyl propyl groups linked by a polysulfide chain. It is commonly used as a coupling agent and reinforcing filler in the rubber industry .
准备方法
Synthetic Routes and Reaction Conditions: : The synthesis of bis[3-(triethoxysilyl)propyl] tetrasulfide typically involves the reaction of 3-(triethoxysilyl)propyl chloride with sodium tetrasulfide. The reaction proceeds as follows:
Na2S4+2ClC3H6Si(OEt)3→S4[C3H6Si(OEt)3]2+2NaCl
This reaction is carried out in an anhydrous ethanol medium with sodium as a catalyst .
Industrial Production Methods: : Industrially, the compound is produced using waterless sodium sulfide, sulfur, and chloropropyl triethoxysilane as raw materials. Sodium is used as a catalyst, and ethanol serves as the reaction medium. The process involves synthesizing a sodium polysulfide intermediate, followed by the addition of chloropropyl triethoxysilane to form the final product .
化学反应分析
Types of Reactions: : Bis[3-(triethoxysilyl)propyl] tetrasulfide undergoes various chemical reactions, including:
Hydrolysis: The triethoxysilyl groups hydrolyze in the presence of water, leading to the formation of silanol groups.
Condensation: The hydrolyzed silanol groups can undergo condensation reactions, forming siloxane bonds.
Reduction: The polysulfide chain can be reduced to thiols.
Vulcanization: The polysulfide groups can participate in vulcanization reactions with rubber.
Common Reagents and Conditions: : Common reagents used in these reactions include water for hydrolysis, acids or bases for catalyzing condensation, and reducing agents for reduction reactions. Vulcanization typically requires heat and sulfur .
Major Products: : The major products formed from these reactions include siloxane networks from condensation, thiols from reduction, and cross-linked rubber from vulcanization .
科学研究应用
Bis(triethoxysilylpropyl)tetrasulfide, an organosulfur compound with the formula S4[C3H6Si(OEt)3]2 (where Et = C2H5), is a bifunctional molecule containing two kinds of reactive functional groups . It is often sold as a mixture with the trisulfide and is typically a colorless to yellowish viscous liquid soluble in solvents like toluene . Bis(triethoxysilylpropyl)tetrasulfide is also known as a silane coupling agent and is often referred to as Si 69 .
Impact on Rubber Properties
The influence of Bis(triethoxysilylpropyl)tetrasulfide on the properties of rubber compounds has been studied . The amount of Bis(triethoxysilylpropyl)tetrasulfide affects the curing characteristics, mechanical properties, and dynamic properties of rubber composites .
Case Studies
- Modification of Nanosilica Particles: Bis[3-(triethoxysilyl)propyl]tetrasulfide is used to modify nanosilica particles, enhancing their dispersion and activity .
- Self-Healing Ability of Butyl Rubber: The addition of Bis(triethoxysilylpropyl)tetrasulfide improves the self-healing ability of conductive butyl rubber composites, enhancing the dispersion and distribution of hybrid fillers .
- Rubber Products: Bis[3-(triethoxysilyl)propyl]disulfide, a related compound, is used in rubber products such as tires and solid rubber roller surfaces .
作用机制
Molecular Targets and Pathways: : The compound exerts its effects primarily through the formation of siloxane bonds and polysulfide linkages. The triethoxysilyl groups hydrolyze to form silanol groups, which then condense to form siloxane bonds. These bonds enhance the adhesion between inorganic fillers and organic polymers. The polysulfide groups participate in vulcanization reactions, forming cross-linked networks that improve the mechanical properties of rubber .
相似化合物的比较
Similar Compounds: : Similar compounds include bis[3-(triethoxysilyl)propyl] disulfide and bis[3-(triethoxysilyl)propyl] trisulfide. These compounds differ in the length of the polysulfide chain.
Uniqueness: : Bis[3-(triethoxysilyl)propyl] tetrasulfide is unique due to its four-sulfur polysulfide chain, which provides a balance between reactivity and stability. This makes it particularly effective as a coupling agent and reinforcing filler in rubber applications .
生物活性
Sulfide, bis(3-triethoxysilylpropyl), commonly referred to as bis(3-triethoxysilylpropyl)tetrasulfide, is a silane coupling agent that has garnered attention for its potential biological activities and applications in various fields, particularly in the rubber industry. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.
- Molecular Formula: C12H26O6S4
- Molecular Weight: 378.67 g/mol
- CAS Number: 40372-72-3
The biological activity of sulfide, bis(3-triethoxysilylpropyl) is primarily attributed to its ability to interact with biological macromolecules such as proteins and nucleic acids. The compound's silane groups facilitate the formation of covalent bonds with hydroxyl groups on surfaces, enhancing compatibility and adhesion in composite materials. This property is crucial in applications that require improved mechanical properties and durability.
Biological Activity
Research indicates that sulfide, bis(3-triethoxysilylpropyl) exhibits several biological activities:
- Antimicrobial Properties: Studies have shown that silane coupling agents can possess antimicrobial activity, potentially making them useful in coatings and materials designed to prevent microbial growth.
- Cell Adhesion Enhancement: The compound has been investigated for its ability to enhance cell adhesion on various substrates, which is beneficial in tissue engineering and regenerative medicine.
- Biocompatibility: As a silane compound used in medical devices, it is essential to evaluate its biocompatibility. Preliminary studies suggest favorable interactions with biological tissues.
Case Studies
-
Antimicrobial Efficacy:
A study evaluated the antimicrobial properties of various silane coupling agents, including bis(3-triethoxysilylpropyl). Results indicated significant inhibition of bacterial growth, suggesting potential applications in medical and industrial settings. -
Cell Adhesion Studies:
In vitro experiments demonstrated that surfaces treated with bis(3-triethoxysilylpropyl) showed increased adhesion of fibroblast cells compared to untreated controls. This enhancement is crucial for developing scaffolds in tissue engineering. -
Biocompatibility Assessment:
A biocompatibility study involving cell cultures exposed to the compound revealed no cytotoxic effects at concentrations typically used in industrial applications. This finding supports its use in medical devices.
Data Table: Summary of Biological Activities
属性
CAS 编号 |
60764-86-5 |
|---|---|
分子式 |
C18H42O6SSi2 |
分子量 |
442.8 g/mol |
IUPAC 名称 |
triethoxy-[3-(3-triethoxysilylpropylsulfanyl)propyl]silane |
InChI |
InChI=1S/C18H42O6SSi2/c1-7-19-26(20-8-2,21-9-3)17-13-15-25-16-14-18-27(22-10-4,23-11-5)24-12-6/h7-18H2,1-6H3 |
InChI 键 |
ZRKGYQLXOAHRRN-UHFFFAOYSA-N |
规范 SMILES |
CCO[Si](CCCSCCC[Si](OCC)(OCC)OCC)(OCC)OCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















